DGY-09-192

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

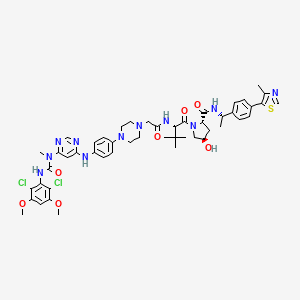

Molecular Formula |

C49H59Cl2N11O7S |

|---|---|

Molecular Weight |

1017.0 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H59Cl2N11O7S/c1-28(30-9-11-31(12-10-30)44-29(2)54-27-70-44)55-46(65)35-21-34(63)24-62(35)47(66)45(49(3,4)5)57-40(64)25-60-17-19-61(20-18-60)33-15-13-32(14-16-33)56-38-23-39(53-26-52-38)59(6)48(67)58-43-41(50)36(68-7)22-37(69-8)42(43)51/h9-16,22-23,26-28,34-35,45,63H,17-21,24-25H2,1-8H3,(H,55,65)(H,57,64)(H,58,67)(H,52,53,56)/t28-,34+,35-,45+/m0/s1 |

InChI Key |

WDBUEMWHXKHQNB-AURZXHAXSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC=C(C=C5)NC6=CC(=NC=N6)N(C)C(=O)NC7=C(C(=CC(=C7Cl)OC)OC)Cl)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC=C(C=C5)NC6=CC(=NC=N6)N(C)C(=O)NC7=C(C(=CC(=C7Cl)OC)OC)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DGY-09-192: A Technical Guide to a Selective FGFR1/2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2).[1][2][3] As a Proteolysis-Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.

This compound is composed of two key moieties: the pan-FGFR inhibitor BGJ398, which provides affinity for the FGFR family of receptor tyrosine kinases, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][5] This dual-binding capacity allows this compound to bring FGFR1 and FGFR2 into close proximity with the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] A notable feature of this compound is its preferential degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4, despite the fact that its parent inhibitor, BGJ398, inhibits all four isoforms.[5][6][7]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its parent compound, BGJ398.

Table 1: Biochemical Inhibitory Activity of BGJ398 (Infigratinib)

| Target | IC₅₀ (nM) | Assay Type |

| FGFR1 | 0.9 | Cell-free enzymatic assay |

| FGFR2 | 1.4 | Cell-free enzymatic assay |

| FGFR3 | 1.0 | Cell-free enzymatic assay |

| FGFR4 | 60 | Cell-free enzymatic assay |

| VEGFR2 (KDR) | 180 | Cell-free enzymatic assay |

Data sourced from references[8][9].

Table 2: Cellular Degradation and Anti-proliferative Activity of this compound

| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Notes |

| KATO III | FGFR2 | 70 | 74 | 1 | FGFR2 amplification |

| CCLP1 | FGFR1 | 4.35 | 85 | 17 | FGFR1 overexpression |

| CCLP-FP | FGFR2-PHGDH fusion | Degradation at 50 nM | - | 8 | Engineered FGFR2 fusion |

| ICC13-7 | FGFR2-OPTN fusion | - | - | 40 | FGFR2 fusion-positive |

Data compiled from references[6][7][10][11]. DC₅₀ represents the concentration for 50% maximal degradation, and Dₘₐₓ is the maximum degradation observed. IC₅₀ values for anti-proliferative activity were determined after 72 hours of treatment, except for ICC13-7 cells which were treated for 10 days[7].

Mechanism of Action: Signaling Pathway and Degradation Workflow

This compound hijacks the cell's ubiquitin-proteasome system to selectively eliminate FGFR1 and FGFR2. The process can be visualized as a series of sequential steps.

Caption: Mechanism of action of this compound.

The binding of this compound to both FGFR1/2 and the VHL E3 ligase forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for degradation by the proteasome.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunoblotting for FGFR Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of FGFR proteins in response to this compound treatment.

Materials:

-

FGFR-dependent cell lines (e.g., KATO III, CCLP1)

-

Complete cell culture medium

-

This compound, BGJ398, VHL ligand, Bortezomib, MLN4924 (stock solutions in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FGFR1, anti-FGFR2, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or controls (e.g., DMSO vehicle, BGJ398, VHL ligand) for the desired time points (e.g., 4, 6, 16, 24 hours). For rescue experiments, pre-treat with inhibitors like Bortezomib (a proteasome inhibitor) or MLN4924 (a NEDDylation inhibitor) for 2 hours before adding this compound.[6][7]

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualization: Visualize protein bands using an ECL substrate and an imaging system.

Caption: Workflow for immunoblotting analysis.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the anti-proliferative effects of this compound by quantifying ATP levels, which are indicative of metabolically active cells.

Materials:

-

FGFR-dependent and independent cell lines

-

Complete cell culture medium

-

This compound and control compounds (stock solutions in DMSO)

-

96-well or 384-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well or 384-well plates.[6]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control compounds.

-

Incubation: Incubate the plates for the specified duration (e.g., 72 hours for most cell lines, up to 10 days for slower-growing lines like ICC13-7).[7]

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

-

Signal Stabilization and Measurement: Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for cell viability assay.

Quantitative Proteomics

This method provides an unbiased, proteome-wide assessment of this compound's selectivity.

Materials:

-

Cell line expressing target FGFRs (e.g., Kelly cells)

-

This compound and DMSO vehicle

-

Lysis buffer with protease and phosphatase inhibitors

-

Materials for protein digestion (e.g., trypsin)

-

Tandem mass tags (TMT) for labeling

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a specified time (e.g., 5 hours).[7] Harvest and lyse the cells.

-

Protein Digestion and Labeling: Digest the proteins into peptides and label them with TMT reagents.

-

LC-MS/MS Analysis: Combine the labeled peptides and analyze them using an LC-MS/MS system.

-

Data Analysis: Identify and quantify proteins using proteomics software. Determine the relative abundance of proteins in this compound-treated samples compared to controls to identify degraded proteins.

Conclusion

This compound is a highly effective and selective degrader of FGFR1 and FGFR2. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating FGFR-driven cancers and the broader field of targeted protein degradation. Further optimization of this compound may lead to improved therapeutic agents with enhanced selectivity and efficacy.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]

- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. graylab.stanford.edu [graylab.stanford.edu]

DGY-09-192: A Technical Whitepaper on a Selective FGFR1/2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental methodologies.

Introduction to this compound

This compound is a synthetic, small-molecule degrader designed to selectively target and eliminate FGFR1 and FGFR2 proteins within cancer cells.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, including gastric cancer, cholangiocarcinoma, and breast cancer.[1][2][3] Traditional therapeutic approaches have focused on kinase inhibition, which can be limited by dose-limiting toxicities and the development of resistance.[1][2] this compound offers an alternative therapeutic modality by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.

The structure of this compound is bifunctional, consisting of:

-

A ligand that binds to the pan-FGFR inhibitor, BGJ398.

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4]

-

A chemical linker that connects these two ligands.

This dual-binding capacity allows this compound to act as a molecular bridge, bringing FGFR1/2 into close proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1]

Mechanism of Action

The primary mechanism of action for this compound is through the ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the target protein (FGFR1 or FGFR2) and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the FGFR protein.

-

Proteasomal Degradation: The poly-ubiquitinated FGFR is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is released after ubiquitination and can continue to facilitate the degradation of other FGFR molecules.

This VHL-dependent mechanism has been confirmed through experiments showing that pre-treatment with a VHL ligand or a proteasome inhibitor rescues FGFR2 from degradation induced by this compound.[1]

Below is a diagram illustrating the signaling pathway and the mechanism of this compound.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key performance metrics.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | Cancer Type | Target | DC50 (nM) | IC50 (nM) |

| KATO III | Gastric Cancer | FGFR2 | - | 1 |

| CCLP1 | Cholangiocarcinoma | FGFR1 | 4.35 | 17 |

| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | - | 40 |

| CCLP-FP | Engineered | FGFR2 Fusion | - | 8 |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Kinase Inhibition Profile

| FGFR Isoform | Biochemical Inhibition | Degradation Selectivity |

| FGFR1 | Potent Inhibitor | High |

| FGFR2 | Potent Inhibitor | High |

| FGFR3 | Potent Inhibitor | Low |

| FGFR4 | Potent Inhibitor | Low |

Data indicates that while this compound biochemically inhibits all FGFR isoforms, it selectively degrades only FGFR1 and FGFR2.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines: KATO III (gastric cancer, FGFR2 amplification), CCLP1 (cholangiocarcinoma, FGFR1 overexpression), JHH7 (hepatocellular carcinoma, express FGFR3/4), and Kelly (neuroblastoma, express FGFR1/2) cells were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound and control compounds were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the indicated concentrations of the compounds for the specified durations.

Immunoblot Analysis

This technique is used to detect and quantify the levels of specific proteins.

References

- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]

DGY-09-192: A Technical Guide to a Selective FGFR1/2 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DGY-09-192, a potent and selective bivalent degrader targeting Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). We will delve into its mechanism of action, quantitative performance metrics, key experimental validation protocols, and the signaling pathways it modulates.

Core Concept: Targeted Protein Degradation

This compound is a Proteolysis-Targeting Chimera (PROTAC). Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. This compound achieves this by coupling a pan-FGFR inhibitor, BGJ398, to a ligand that recruits the CRL2^VHL^ E3 ubiquitin ligase.[1][2] This bifunctional nature allows it to act as a molecular bridge, bringing FGFR1 or FGFR2 into close proximity with the cell's natural protein disposal machinery, leading to ubiquitination and subsequent degradation by the proteasome.[3][4]

Mechanism of Action

The mechanism of this compound involves the formation of a ternary complex between the target protein (FGFR1/2), the PROTAC molecule itself, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for destruction by the 26S proteasome. This degradation-based approach can offer advantages over simple inhibition, including a more sustained and profound pathway inhibition and the potential to overcome resistance mechanisms associated with kinase domain mutations.[3][5]

Quantitative Data Summary

This compound demonstrates high potency in degrading FGFR1/2 and inhibiting the proliferation of cancer cell lines dependent on FGFR signaling.

Table 1: Degradation Potency and Efficacy

| Parameter | Target | Cell Line | Value | Reference(s) |

| DC₅₀ | FGFR1 | CCLP1 | 4.35 nM | [1][6] |

| FGFR2 | KATO III | 70 nM | [6][7] | |

| Dₘₐₓ | FGFR1 | CCLP1 | 85% | [1][6] |

| FGFR2 | KATO III | 74% | [6] |

-

DC₅₀ : Half-maximal degradation concentration.

-

Dₘₐₓ : Maximum percentage of degradation.

Table 2: Anti-proliferative Activity (IC₅₀)

| Cell Line | FGFR Aberration | IC₅₀ (72h treatment) | Reference(s) |

| KATO III | FGFR2 Amplification | 1 nM | [1][7] |

| CCLP-FP | FGFR2-PHGDH Fusion | 8 nM | [1][7] |

| CCLP1 | FGFR1 Overexpression | 17 nM | [1][7] |

| ICC13-7 | FGFR2-OPTN Fusion | 40 nM | [1][7] |

Table 3: Biochemical Inhibition (IC₅₀)

| Target | Assay Type | IC₅₀ | Reference(s) |

| FGFR1 | Z'-LYTE Kinase Assay | 23.8 nM | [8][9] |

| FGFR2 | Z'-LYTE Kinase Assay | 34 nM | [9] |

| FGFR3 | Biochemical Assay | 50.9 nM | [8] |

| FGFR4 | Biochemical Assay | 353 nM | [8] |

Note: While this compound inhibits all FGFR isoforms biochemically, it selectively degrades only FGFR1 and FGFR2.[1][8]

Downstream Signaling Pathway Modulation

Activation of FGFRs triggers multiple downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[10][11] Key pathways include the RAS-MAPK-ERK and PI3K-AKT pathways. By degrading FGFR1/2, this compound effectively shuts down these oncogenic signals.[6] This is evidenced by a marked reduction in the phosphorylation of key downstream effectors like FRS2, ERK1/2, and AKT.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Immunoblotting (Western Blot)

Objective: To determine the extent of FGFR1/2 degradation and the inhibition of downstream signaling.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., KATO III for FGFR2, CCLP1 for FGFR1) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 6, 16, or 24 hours).[6][7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-p-ERK1/2, anti-Actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][12]

Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the anti-proliferative effect of this compound.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or control compounds.

-

Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a tumor model.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., CCLP1-FGFR2-PHGDH) into the flank of immunodeficient mice.[6]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize mice into treatment and vehicle control groups.

-

Dosing: Administer this compound or vehicle via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 20-40 mg/kg, once daily for 6 days).[6]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for analysis (e.g., by immunoblotting) to confirm the degradation of the target protein and downstream signaling inhibition in vivo.[1][6]

Conclusion

This compound is a highly effective and selective degrader of FGFR1 and FGFR2. It operates through a VHL-dependent, proteasomal mechanism, leading to potent anti-proliferative activity in cancer cells driven by aberrant FGFR1/2 signaling. The data presented herein underscore its potential as a valuable research tool and a prototype for developing novel therapeutics for FGFR-driven cancers, including gastric cancer, cholangiocarcinoma, and certain breast cancers.[1][3][13]

References

- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]

- 3. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. graylab.stanford.edu [graylab.stanford.edu]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Characterization of DGY-09-192, a Selective FGFR1/2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of DGY-09-192, a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). This compound leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of its target proteins, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.

Executive Summary

This compound is a first-in-class PROTAC that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This bifunctional molecule selectively recruits FGFR1 and FGFR2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1] Notably, this compound demonstrates high selectivity for FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4, which may translate to an improved safety profile compared to pan-FGFR inhibitors.[1][3] In preclinical studies, this compound has shown potent anti-proliferative activity in cancer cell lines with FGFR1/2 alterations and has demonstrated in vivo target engagement and degradation in xenograft models.[1][4]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3 ligase.[1] This proximity induces the ubiquitination of the FGFR, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple FGFR proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Inhibition of FGFR Isoforms

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| This compound | 23.8 | 34 | Not Reported | Not Reported |

| BGJ398 (parent inhibitor) | Not Reported | Not Reported | Not Reported | Not Reported |

Biochemical IC₅₀ values were determined by Z'-LYTE kinase assay by Invitrogen.[1]

Table 2: Cellular Degradation Potency

| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) |

| CCLP1 | FGFR1 | 4.35 | 85 |

| KATO III | FGFR2 | 70 | 74 |

DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) were determined by immunoblot analysis.[1]

Table 3: Anti-proliferative Activity

| Cell Line | Genetic Alteration | This compound IC₅₀ (nM) | This compound-Neg IC₅₀ (nM) |

| KATO III | FGFR2 Amplification | 1 | 77 |

| CCLP1 | FGFR1 Overexpression | 17 | 232 |

| ICC13-7 | FGFR2 Fusion | 40 | 689 |

| CCLP-FP | Engineered FGFR2 Fusion | 8 | 70 |

Anti-proliferative IC₅₀ values were determined by CellTiter-Glo assay after 72-hour treatment.[1]

Table 4: Pharmacokinetic Properties in Mice

| Administration Route | Dose (mg/kg) | T₁/₂ (h) | CL (mL/min/kg) | Bioavailability (%) |

| Intravenous (IV) | 1 | 5 | 6.84 | 100 |

| Intraperitoneal (IP) | 3 | 4.25 | Not Reported | Not Reported |

| Oral (PO) | 10 | Not Reported | Not Reported | Negligible |

Pharmacokinetic parameters were determined in mice following a single dose.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Z'-LYTE™ Kinase Assay

The biochemical potency of this compound against FGFR isoforms was determined using the Z'-LYTE™ Kinase Assay Kit (Invitrogen). This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage, with detection via Förster Resonance Energy Transfer (FRET).

Protocol:

-

Kinase Reaction: The kinase reaction is performed in a 384-well plate. Each well contains the specific FGFR enzyme, the corresponding peptide substrate labeled with a FRET pair (Coumarin and Fluorescein), and ATP. The reaction is initiated by the addition of the kinase.

-

Compound Incubation: Test compounds (this compound) are added at various concentrations to the kinase reaction mixture.

-

Development Reaction: After a defined incubation period, a site-specific protease (Development Reagent) is added. This protease specifically cleaves the non-phosphorylated peptide substrate.

-

FRET Measurement: Cleavage of the substrate disrupts FRET, leading to an increase in the Coumarin emission signal. The ratio of Coumarin to Fluorescein emission is measured using a fluorescence plate reader.

-

Data Analysis: The extent of kinase inhibition is calculated based on the change in the FRET ratio. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Culture

The following human cancer cell lines were used in the characterization of this compound:

-

KATO III (Gastric Carcinoma): Harboring FGFR2 amplification. Cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).

-

CCLP1 (Cholangiocarcinoma): Characterized by FGFR1 overexpression. Cultured in RPMI-1640 medium supplemented with 10% FBS.

-

JHH7 (Hepatocellular Carcinoma): Used for assessing effects on FGFR3 and FGFR4. Cultured in DMEM supplemented with 10% FBS.

-

Kelly (Neuroblastoma): Expressing both FGFR1 and FGFR2.

All cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Immunoblot Analysis

Immunoblotting was used to assess the degradation of FGFR proteins and the modulation of downstream signaling pathways.

Protocol:

-

Cell Lysis: Cells were treated with this compound at various concentrations and for different durations. After treatment, cells were washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for FGFR1, FGFR2, FGFR3, FGFR4, p-FRS2, p-ERK, and loading controls (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the protein bands was performed to quantify the extent of protein degradation.

Quantitative Proteomics

Global proteome analysis was performed to assess the selectivity of this compound.

Protocol:

-

Sample Preparation: Kelly cells were treated with 1 µM this compound for 5 hours. Cell lysates were prepared, and proteins were digested into peptides.

-

TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of proteins in this compound-treated versus vehicle-treated cells was determined to identify proteins that were significantly degraded.

Cell Viability Assay

The anti-proliferative effects of this compound were evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound or the negative control this compound-Neg for 72 hours.

-

Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® Reagent was added to each well, and the plate was incubated to induce cell lysis and stabilize the luminescent signal. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model

The in vivo efficacy of this compound was assessed in a CCLP1-FGFR2-PHGDH xenograft model.

Protocol:

-

Tumor Implantation: CCLP1 cells engineered to express an FGFR2-PHGDH fusion protein were subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated with this compound (20 or 40 mg/kg) via intraperitoneal (IP) injection once daily (QD) for 6 days.

-

Pharmacodynamic Analysis: Tumors were harvested 4 hours after the last dose.

-

Target Engagement Analysis: Tumor lysates were analyzed by immunoblotting to assess the levels of the FGFR2-PHGDH fusion protein and the phosphorylation of downstream signaling molecules (FRS2 and ERK1/2).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and the experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective degrader of FGFR1 and FGFR2 with promising preclinical activity. Its ability to induce degradation of these key cancer drivers, coupled with its selectivity, suggests it could be a valuable therapeutic agent for FGFR-dependent cancers. Further optimization and clinical development are warranted to fully explore the therapeutic potential of this novel PROTAC molecule.[1]

References

- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Role of DGY-09-192 in the FGFR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular processes, and its aberrant activation is a known driver in various cancers. While ATP-competitive FGFR inhibitors have shown clinical efficacy, their utility is often limited by dose-limiting toxicities and a lack of selectivity among the FGFR family. This technical guide delves into the mechanism and properties of DGY-09-192, a novel bivalent degrader, offering a promising alternative therapeutic strategy. This compound acts as a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of FGFR1 and FGFR2, providing a highly specific approach to inhibit this oncogenic pathway. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Introduction to this compound

This compound is a scientifically engineered molecule designed to specifically target and eliminate FGFR1 and FGFR2 proteins within cancer cells. It is classified as a bivalent degrader or PROTAC. Structurally, it links a pan-FGFR inhibitor, BGJ398, to a ligand that recruits the CRL2VHL E3 ubiquitin ligase complex.[1] This dual-binding capability allows this compound to bring FGFR1 and FGFR2 into close proximity with the cellular machinery responsible for protein degradation, leading to their ubiquitination and subsequent destruction by the proteasome.[1] This targeted degradation approach offers a significant advantage over traditional inhibitors by removing the entire receptor protein, which can overcome resistance mechanisms and potentially lead to a more durable therapeutic response.

Mechanism of Action

The primary role of this compound in the FGFR signaling pathway is to induce the selective, VHL-dependent degradation of FGFR1 and FGFR2.[1] This mechanism is initiated by the simultaneous binding of this compound to both the target protein (FGFR1 or FGFR2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to the FGFR, marking it for degradation by the 26S proteasome.[1] This process effectively removes the receptors from the cell, thereby shutting down their downstream signaling cascades.

The selectivity of this compound is a key feature. While it is an equipotent inhibitor of all FGFR isoforms biochemically, it preferentially degrades FGFR1 and FGFR2, with minimal effect on FGFR3 and FGFR4.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities that are often observed with pan-FGFR inhibitors.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound-mediated FGFR1/2 degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, including degradation potency (DC50), anti-proliferative activity (IC50), and biochemical inhibition.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | DC50 (nM) | IC50 (nM) | Reference |

| KATO III | Gastric Cancer | FGFR2 Amplification | 70 | 1 | [1] |

| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | 4.35 | 17 | [1] |

| ICC13-7 | Cholangiocarcinoma | FGFR2-OPTN Fusion | - | 40 | [1] |

| CCLP-FP | Engineered | FGFR2-PHGDH Fusion | - | 8 | [1] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FGFR1 | 23.8 |

| FGFR2 | 34 |

| FGFR3 | 50.9 |

| FGFR4 | 353 |

Biochemical IC50 values were determined by Invitrogen kinase assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: KATO III, CCLP1, and JHH7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Kelly cells were maintained in DMEM with 10% FBS and 1% penicillin/streptomycin. All cells were grown at 37°C in a humidified atmosphere with 5% CO2.

-

Compounds: this compound and its negative control were synthesized in-house. Bortezomib and MLN4924 were purchased from commercial vendors.

Immunoblot Analysis

-

Cell Lysis: Cells were treated with the indicated concentrations of compounds for the specified durations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 8-12% polyacrylamide gels and transferred to polyvinylidene difluoride (PVDF) membranes.

-

Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against FGFR1, FGFR2, FGFR3, FGFR4, p-FRS2, FRS2, p-ERK1/2, ERK1/2, and GAPDH (as a loading control) were incubated overnight at 4°C.

-

Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) kit.

Cell Viability Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or control compounds for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

-

Data Analysis: IC50 values were calculated using GraphPad Prism software by fitting the data to a four-parameter logistic curve.

Quantitative Proteomics

-

Sample Preparation: Kelly cells were treated with 1 µM this compound or DMSO for 5 hours. Cells were harvested, and proteins were extracted and digested into peptides using trypsin.

-

TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data was processed using Proteome Discoverer software to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the DMSO-treated control.

In Vivo Xenograft Model

-

Cell Implantation: Female athymic nude mice were subcutaneously injected with CCLP1 cells engineered to express an FGFR2-PHGDH fusion protein.

-

Tumor Growth and Treatment: When tumors reached an average volume of 200 mm3, mice were randomized into vehicle and treatment groups. This compound was administered intraperitoneally at doses of 20 or 40 mg/kg, once daily for 6 days.[2]

-

Pharmacodynamic Analysis: Tumors were harvested 4 hours after the final dose. Tumor lysates were prepared and analyzed by immunoblotting to assess the levels of the FGFR2 fusion protein and downstream signaling markers.[2]

Experimental and Logical Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a novel protein degrader like this compound.

Caption: A typical workflow for evaluating a targeted protein degrader.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant FGFR1 and FGFR2 signaling. Its unique mechanism of action, inducing selective protein degradation rather than simple inhibition, offers the potential to overcome the limitations of existing FGFR inhibitors. The data presented in this guide demonstrate its high potency and selectivity in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and other targeted protein degraders.

References

A Technical Guide to DGY-09-192: A Selective FGFR1/2 Degrader for Gastric Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastric cancer remains a significant global health challenge, with aberrant signaling from Fibroblast Growth Factor Receptor 2 (FGFR2) identified as a key oncogenic driver in a subset of cases.[1][2][3] Traditional kinase inhibitors targeting FGFRs have shown clinical efficacy but are often hampered by dose-limiting toxicities and a lack of isoform selectivity.[4][5] This guide details the technical profile of DGY-09-192, a novel proteolysis-targeting chimera (PROTAC) designed to address these limitations. This compound operates not by merely inhibiting, but by inducing the selective degradation of FGFR1 and FGFR2, offering a potent and targeted approach for therapeutic intervention in FGFR2-driven gastric cancer.[1][4]

Mechanism of Action: Targeted Protein Degradation

This compound is a bivalent degrader molecule. Its structure consists of two key components linked together:

-

A ligand based on the pan-FGFR inhibitor BGJ398, which provides affinity for FGFRs.[4]

-

A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex (CRL2VHL).[4][6]

By simultaneously binding to both FGFR2 and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the E3 ligase to tag FGFR2 with ubiquitin chains, marking it for destruction by the cell's native protein disposal system, the proteasome. This event leads to the complete removal of the receptor from the cell, a distinct and often more durable response than simple kinase inhibition.[4][7] A crucial feature of this compound is its functional selectivity; despite being derived from a pan-FGFR inhibitor, it preferentially degrades FGFR1 and FGFR2 while largely sparing FGFR3 and FGFR4.[4][8]

Signaling Pathway Diagram

Caption: Mechanism of this compound leading to FGFR2 degradation and pathway inhibition.

Quantitative Data Summary

This compound demonstrates potent activity in preclinical models of gastric cancer characterized by FGFR2 dependency.

Table 1: In Vitro Anti-Proliferative and Degradation Activity

| Cell Line | Cancer Type | Target | Metric | Value | Time Point | Reference |

| KATO III | Gastric Cancer | Proliferation | IC50 | 1 nM | 72 hours | [4][6] |

| KATO III | Gastric Cancer | FGFR2 Degradation | DC50 | 70 nM | 6 hours | [9] |

| CCLP1 | Cholangiocarcinoma | FGFR1 Degradation | DC50 | 4.35 nM | N/A | [4] |

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. DC50 (Half-maximal degradation concentration) measures the concentration of a degrader needed to induce 50% degradation of the target protein.

Table 2: Comparative In Vitro Anti-Proliferative Activity

| Compound | Cell Line | Target | Metric | Value | Time Point | Reference |

| This compound | KATO III | Proliferation | IC50 | 1 nM | 72 hours | [4] |

| This compound-Neg* | KATO III | Proliferation | IC50 | 77 nM | 72 hours | [4][9] |

*this compound-Neg is a negative control compound that does not recruit the E3 ligase, highlighting that the anti-proliferative activity is primarily driven by protein degradation.

Key Experimental Protocols

The following are detailed methodologies for the core assays used to characterize this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 values for this compound.

-

Cell Plating: Seed gastric cancer cells (e.g., KATO III) in 96-well opaque plates at a density of 2,000-5,000 cells per well in the appropriate growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: Prepare a serial dilution series of this compound and control compounds (e.g., this compound-Neg, DMSO vehicle) in culture medium.

-

Treatment: Remove the medium from the cell plates and add the medium containing the various concentrations of the compounds.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: After a 10-minute incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

-

Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a dose-response curve using non-linear regression to calculate the IC50 value.

Immunoblotting for Protein Degradation

This protocol is used to visualize and quantify the degradation of FGFR2.

-

Cell Treatment: Plate KATO III cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for FGFR2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the FGFR2 band intensity to the corresponding loading control band intensity to determine the percentage of protein degradation relative to the vehicle-treated control.

Workflow Diagram: In Vitro Characterization

Caption: Standard workflows for cell viability and immunoblotting assays.

In Vivo Studies

This compound has demonstrated an acceptable pharmacokinetic profile and induced the degradation of a clinically relevant FGFR2 fusion protein in a xenograft model, confirming its potential for in vivo applications.[4][5] Further studies are required to fully elucidate its anti-tumor efficacy, dosing schedule, and tolerability in animal models of gastric cancer.

Conclusion and Future Directions

This compound represents a promising prototype molecule in the development of targeted protein degraders for FGFR2-driven gastric cancer.[4] Its ability to selectively induce degradation of FGFR1/2 leads to potent, degradation-dependent anti-proliferative activity.[4][9] While this compound shows promise, further optimization may be necessary to enhance properties such as oral bioavailability and to explore its efficacy against potential resistance mutations.[4] This molecule serves as a critical tool for researchers investigating the therapeutic potential of FGFR degradation and as a foundational scaffold for the development of next-generation cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Oncogenic FGF-FGFR Axis in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Lack of Publicly Available Data on DGY-09-192 in Cholangiocarcinoma Research

An extensive search of publicly available scientific literature and clinical trial databases did not yield any studies or data specifically mentioning the compound "DGY-09-192" in the context of cholangiocarcinoma research. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a misnomer, or a compound that has not yet entered published preclinical or clinical development for this indication.

As a comprehensive technical guide requires substantial data, this report will instead focus on a well-documented class of targeted therapies for cholangiocarcinoma that aligns with the presumed interest in novel small molecule inhibitors: Fibroblast Growth Factor Receptor (FGFR) inhibitors . These agents have a significant body of research and clinical data in cholangiocarcinoma, particularly in patient populations with FGFR2 gene fusions or rearrangements.

This guide will use publicly available data on prominent FGFR inhibitors to illustrate the requested in-depth technical format, covering quantitative data, experimental protocols, and signaling pathway visualizations. This will serve as a template for the type of analysis possible for a compound like this compound, should data become available.

In-Depth Technical Guide: FGFR Inhibition in Cholangiocarcinoma

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism, preclinical and clinical data, and experimental methodologies related to the use of Fibroblast Growth Factor Receptor (FGFR) inhibitors in the treatment of cholangiocarcinoma (CCA).

Introduction to FGFR Signaling in Cholangiocarcinoma

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, particularly through genetic alterations like gene fusions, mutations, or amplifications of FGFRs, is a known oncogenic driver in a subset of intrahepatic cholangiocarcinomas (iCCA).[3][4][5] Specifically, FGFR2 fusions are found in approximately 10-15% of iCCA cases, making it a key therapeutic target.[3][6] Inhibition of the FGFR signaling cascade is a validated strategy to impede tumor growth in this patient population.[7]

Quantitative Data Summary of Key FGFR Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies of several FGFR inhibitors that have been evaluated in cholangiocarcinoma.

Table 1: Preclinical Efficacy of FGFR Inhibitors

| Compound | Cell Line | FGFR Alteration | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition | Citation |

| ARQ-087 | SNU-16 | FGFR2 Amplification | 1.8 (FGFR2) | Xenograft | Effective Inhibition | [8] |

| ARQ-087 | NCI-H716 | FGFR2 Fusion | - | Xenograft | Effective Inhibition | [8] |

Table 2: Clinical Efficacy of FGFR Inhibitors in Advanced Cholangiocarcinoma

| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |

| Pemigatinib | FIGHT-202 | FGFR2 fusion/rearrangement | 35.5% | 6.9 months | 21.1 months | [3][9] |

| Infigratinib (BGJ398) | Phase II | FGFR2 fusion/rearrangement | 23.1% | 7.3 months | - | [9] |

| Futibatinib | FOENIX-CCA2 | FGFR2 fusion/rearrangement | 41.7% | - | - | [6] |

| Erdafitinib | Phase I | FGFR mutated CCA | 27.3% | 5.1 months | - | [9][10] |

| ARQ-087 | Phase I/II | FGFR2 fusion-positive iCCA | 25% | - | - | [11] |

Experimental Protocols

This section details generalized methodologies for key experiments used to evaluate FGFR inhibitors in cholangiocarcinoma research.

3.1. Cell Viability Assay (MTT/MTS Assay)

-

Cell Culture: Cholangiocarcinoma cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with serial dilutions of the FGFR inhibitor (e.g., ARQ-087) or vehicle control (e.g., DMSO) for 72 hours.

-

MTT/MTS Addition: After the incubation period, 20 µL of MTT (5 mg/mL in PBS) or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Data Acquisition: If using MTT, the formazan (B1609692) crystals are solubilized with 150 µL of DMSO. The absorbance is then measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated using non-linear regression analysis.

3.2. Western Blotting for Phospho-FGFR and Downstream Signaling

-

Cell Lysis: Cells are treated with the FGFR inhibitor at various concentrations for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-FGFR2, total FGFR2, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control such as GAPDH or β-actin is also used.

-

Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

3.3. In Vivo Xenograft Tumor Model

-

Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment.

-

Tumor Implantation: Cholangiocarcinoma cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Treatment Administration: The FGFR inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group. Tumors may be excised for further pharmacodynamic analysis (e.g., western blotting).

Mandatory Visualizations

4.1. FGFR Signaling Pathway in Cholangiocarcinoma

Caption: Simplified FGFR2 signaling cascade in cholangiocarcinoma.

4.2. Experimental Workflow for Preclinical Evaluation of an FGFR Inhibitor

Caption: Preclinical evaluation workflow for an FGFR inhibitor in CCA.

References

- 1. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FGFR Inhibitors in Cholangiocarcinoma-A Novel Yet Primary Approach: Where Do We Stand Now and Where to Head Next in Targeting This Axis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FGFR2 Inhibition in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Past, present, and future of FGFR inhibitors in cholangiocarcinoma: from biological mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cholangiocarcinoma: Bridging the translational gap from preclinical to clinical development and implications for future therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

DGY-09-192: A Technical Guide to Targeted FGFR1/2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-09-192 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and 2 (FGFR2).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[2][4] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.

This compound is a bivalent molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design allows for the recruitment of the cellular ubiquitin-proteasome system to selectively target FGFR1 and FGFR2 for degradation.[2] Notably, this compound spares FGFR3 and FGFR4, offering a more targeted approach compared to traditional pan-FGFR inhibitors.[2][3]

Quantitative Data

The following tables summarize the in vitro and in-cell potency of this compound.

Table 1: In Vitro Degradation Potency

| Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| FGFR1 | CCLP1 | 4.35 | 85 | 16 |

| FGFR2 | KATO III | 70 | 74 | 6 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

| Cell Line | Target Dependency | IC50 (nM) | Treatment Time (h) |

| KATO III | FGFR2 amplification | 1 | 72 |

| CCLP1 | FGFR1 overexpression | 17 | 72 |

| ICC13-7 | FGFR2-OPTN fusion | 40 | 240 (10 days) |

| CCLP-FP | FGFR2-PHGDH fusion | 8 | 72 |

| RBE | No FGFR abnormalities | >10,000 | 72 |

| SNU1079 | No FGFR abnormalities | >10,000 | 72 |

IC50: Half-maximal inhibitory concentration.

Table 3: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 23.8 | Z'-LYTE Kinase Assay |

| FGFR3 | 50.9 | Biochemical Assay |

| FGFR4 | 353 | Biochemical Assay |

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery. The molecule forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This VHL-dependent mechanism has been confirmed through experiments showing that degradation can be rescued by pretreatment with a VHL ligand, a proteasome inhibitor (bortezomib), or a NEDD8-activating enzyme inhibitor (MLN4924).[2]

Signaling Pathway

This compound-mediated degradation of FGFR1/2 leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1] Specifically, it reduces the phosphorylation of FRS2 (Fibroblast growth factor receptor substrate 2) at tyrosine 196 (Y196) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) at threonine 202/tyrosine 204 (T202/Y204).[1]

Caption: this compound induced degradation of FGFR1/2 and downstream signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound.

Cell Culture

Cancer cell lines such as KATO III, CCLP1, and Kelly cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Immunoblotting for Protein Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 6, 16, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against FGFR1, FGFR2, p-FRS2, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for the indicated duration (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Quantitative Mass Spectrometry-based Proteomics

-

Sample Preparation: Treat Kelly cells with 1 µM this compound or vehicle control for 5 hours. Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

-

Data Analysis: Identify and quantify proteins using specialized proteomics software. The relative abundance of proteins in the this compound-treated sample is compared to the control to determine proteome-wide degradation selectivity.

References

Unraveling the Selectivity of DGY-09-192: A Technical Guide to its Preferential Degradation of FGFR1 and FGFR2

For Immediate Release

Boston, MA – December 12, 2025 – Researchers and drug development professionals now have access to an in-depth technical guide detailing the selective mechanism of DGY-09-192, a potent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying principles governing the preferential activity of this compound, which holds significant promise for targeted cancer therapies.

This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), that is engineered by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While its parent molecule, BGJ398, inhibits all four FGFR isoforms, this compound exhibits remarkable selectivity by inducing the degradation of only FGFR1 and FGFR2, while leaving FGFR3 and FGFR4 largely unaffected. This targeted degradation offers a potential therapeutic advantage by minimizing off-target effects that can lead to dose-limiting toxicities in broader-spectrum FGFR inhibitors.

Quantitative Analysis of this compound's Selectivity

The selective degradation of FGFR1 and FGFR2 by this compound has been quantified through various in vitro studies. The key parameters to assess the efficacy of a degrader are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).

| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 |

| Inhibitory Activity (IC50) of parent molecule BGJ398 | 0.9 nM | 1.4 nM | 1.0 nM | 60 nM |

| Degradation Activity (DC50) of this compound | 4.35 nM (in CCLP1 cells) | 70 nM (in KATO III cells) | Minimal degradation observed | Minimal degradation observed |

| Maximum Degradation (Dmax) of this compound | 85% (in CCLP1 cells) | 74% (in KATO III cells) | Minimal degradation observed | Minimal degradation observed |

This table summarizes the inhibitory activity of the parent compound BGJ398 and the degradation activity of this compound against the four FGFR isoforms.

The antiproliferative effects of this compound have been evaluated in various cancer cell lines, demonstrating its potency in FGFR1/2-dependent contexts.

| Cell Line | FGFR Status | IC50 of this compound |

| KATO III | FGFR2 Amplification | 1 nM |

| CCLP1 | FGFR1 Overexpression | 17 nM |

| ICC13-7 | FGFR2 Fusion | 40 nM |

| CCLP1-FP | Engineered FGFR2 Fusion | 8 nM |

This table shows the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines with varying FGFR status.

Mechanism of Selective Degradation

The selectivity of this compound for FGFR1 and FGFR2 is not a result of preferential binding of its warhead, as the parent inhibitor BGJ398 is non-selective. Instead, the selectivity arises from the formation of a productive ternary complex between the PROTAC, the target protein (FGFR1 or FGFR2), and the VHL E3 ligase. This complex formation is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein. It is hypothesized that the specific three-dimensional conformation adopted by the FGFR1/2-DGY-09-192-VHL complex is more stable and favorable for ubiquitin transfer compared to the complexes formed with FGFR3 or FGFR4. This differential stability in the ternary complex is the likely determinant of the observed degradation selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Immunoblotting for Protein Degradation

This technique is used to visualize and quantify the reduction in FGFR protein levels following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines expressing the target FGFR isoforms (e.g., CCLP1 for FGFR1, KATO III for FGFR2, JHH7 for FGFR3 and FGFR4) are cultured to ~80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 16 hours).

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation and Detection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the FGFR isoforms or downstream signaling proteins. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics for Global Selectivity

Mass spectrometry-based quantitative proteomics is employed to assess the global selectivity of this compound across the entire proteome.

Protocol:

-

Sample Preparation: Kelly cells, which endogenously express both FGFR1 and FGFR2, are treated with this compound or DMSO for 5 hours. Cells are harvested, lysed, and the proteins are digested into peptides.

-

Tandem Mass Tag (TMT) Labeling: The resulting peptide samples are labeled with TMT reagents for multiplexed quantitative analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins in the this compound-treated samples is compared to the control samples to identify proteins that are significantly downregulated.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the IC50 values are calculated from the dose-response curves.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders. Its ability to selectively induce the degradation of FGFR1 and FGFR2, while sparing other isoforms, underscores the potential of the PROTAC technology to achieve a refined level of target selectivity that is not attainable with traditional small molecule inhibitors. This technical guide provides researchers and clinicians with the foundational knowledge to further explore the therapeutic potential of this compound in FGFR1/2-driven malignancies. The detailed methodologies and quantitative data presented herein will serve as a valuable resource for the continued investigation and development of this promising new class of anti-cancer agents.

An In-depth Technical Guide to DGY-09-192 and Its Role in Targeting FGFR Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel PROTAC degrader, DGY-09-192, and its mechanism of action against oncogenic FGFR fusion proteins. This document details the underlying biology of FGFR signaling, the significance of FGFR fusions in cancer, and the therapeutic potential of this compound. Included are summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of critical pathways and workflows to support further research and development in this area.

Introduction to FGFR Signaling and Oncogenic Fusions

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, often through genetic alterations such as gene amplification, activating mutations, or chromosomal translocations leading to fusion proteins, is a known driver in a multitude of cancers.[2]

FGFR fusion proteins are chimeric proteins resulting from the joining of the FGFR kinase domain with a partner protein that facilitates constitutive, ligand-independent dimerization and activation of the kinase.[3] This aberrant signaling can lead to uncontrolled cell growth and tumor progression. Common FGFR fusions involve FGFR1, FGFR2, and FGFR3 with various partners, and are found in cancers such as cholangiocarcinoma, bladder cancer, lung cancer, and glioblastoma.[1][4]

This compound: A Selective FGFR1/2 Degrader

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target FGFR1 and FGFR2 for degradation.[5] It is a heterobifunctional molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This dual-binding mechanism brings the E3 ligase into proximity with FGFR1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This targeted degradation approach offers a potential advantage over traditional kinase inhibition by eliminating the entire receptor protein, thereby preventing potential scaffolding functions and mitigating resistance mechanisms.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound across various cancer cell lines harboring FGFR alterations.

Table 1: Degradation Potency (DC50) of this compound

| Cell Line | Cancer Type | FGFR Alteration | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| KATO III | Gastric Cancer | FGFR2 Amplification | FGFR2 | 70 | 74 | 6 |

| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | FGFR1 | 4.35 | 85 | 16 |

| CCLP-1-FP | Cholangiocarcinoma | Ectopic FGFR2-PHGDH Fusion | FGFR2-PHGDH | Dose-dependent degradation observed at 0.1-1 µM | Not specified | 24 |

| ICC13-7 | Cholangiocarcinoma | Endogenous FGFR2-OPTN Fusion | FGFR2-OPTN | Dose-dependent degradation observed at 0.1-1 µM | Not specified | 24 |

Data compiled from MedchemExpress and other sources.[8]